5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel compound that has been studied for its potential applications in the field of pharmacology . It has been investigated as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 . Further structural analysis would require more specific information or computational modeling.Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to the one have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole have demonstrated good to moderate activities against test microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, novel piperazine-based heterocyclic compounds have been synthesized and showed significant antimicrobial activity (Ozdemir et al., 2017).
Antitumor Activities
Several compounds with a similar structure have been evaluated for their antitumor activities. A study involving the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4]triazine derivatives demonstrated that some of these compounds possess potent and selective adenosine A2a receptor antagonist activities, which could be useful in developing treatments for conditions such as Parkinson's disease (Vu et al., 2004). Another study reported the synthesis and antitumor evaluation of s-triazolothiadiazines and pyrazolo s-triazoles derived from ciprofloxacin, indicating a shift from antibacterial to antitumor activity (Xie et al., 2012).
Enzyme Inhibition
The synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines evaluated over dipeptidyl peptidase-4 (DPP-4) inhibition mechanism and insulinotropic activities suggest the potential of these compounds as effective anti-diabetic drugs (Bindu et al., 2019). This demonstrates the utility of structurally complex molecules in targeting specific enzymes for therapeutic purposes.
Synthetic Methodologies
Innovative synthetic methodologies have been developed to create compounds with complex structures, including those related to the chemical compound . For example, practical synthesis approaches have been explored for iminochlorothioformates, leading to the synthesis of novel tetrahydroisothiazolo[5,4-b]quinoline derivatives, highlighting the versatility of synthetic chemistry in creating structurally diverse molecules (Chu, 1991).
Mechanism of Action
The compound acts as an inhibitor of ENT1 and ENT2, which are crucial in the transport of nucleoside and nucleoside analogues . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Future Directions
The compound and its analogues have potential clinical, physiological, and pharmacological importance . Future research could focus on further modification of the chemical structure of this compound to develop even better ENT2-selective inhibitors . Additionally, more comprehensive studies on its safety, efficacy, and mechanism of action are needed.
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-15-6-5-7-17(14-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-12-10-27(11-13-28)19-9-4-3-8-18(19)24/h3-9,14,20,30H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWXYCWHNWTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.